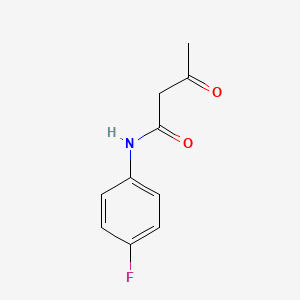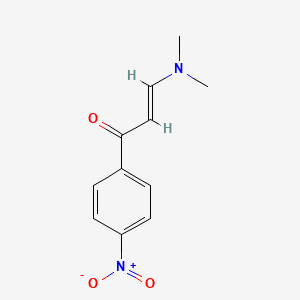
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
Vue d'ensemble
Description
“4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine” is a chemical compound with the molecular formula C11H6F6N2S . It has a molecular weight of 312.24 g/mol . The compound is also known by other names such as “2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole” and "4-(3,5-bis-trifluoromethylphenyl)thiazol-2-ylamine" .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string for the compound isInChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) . The SMILES string is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4 . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 312.01558835 g/mol . The topological polar surface area of the compound is 67.2 Ų .Applications De Recherche Scientifique
Antimicrobial Agents
The compound has been utilized in the synthesis of novel pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria . These derivatives have shown significant efficacy against menacing pathogens like Enterococci and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. This makes it a promising candidate for developing new antibiotics to combat antibiotic-resistant infections.
Asymmetric Catalysis
In the field of asymmetric catalysis, derivatives of this compound have been used to produce enantiomerically enriched intermediates . The use of whole-cell biocatalysts in deep-eutectic solvent-containing micro-aerobic medium systems has led to high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, showcasing the compound’s potential in facilitating asymmetric reduction reactions.
Organic Synthesis
The 3,5-bis(trifluoromethyl)phenyl motif, which is part of the compound’s structure, is extensively used in promoting organic transformations . It serves as a privileged motif in H-bond catalysts, indicating its significant role in enhancing the efficiency of various organic synthesis processes.
Chemical Derivatization
This compound has been employed in the chemical derivatization of amino-functionalized model surfaces . Such applications are crucial for modifying the surface properties of materials for specific uses, including the development of sensors and other analytical devices.
Development of Zwitterionic Salts
The compound is involved in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts . These salts have potential applications in various fields, including pharmaceuticals and materials science, due to their unique chemical properties.
Biocatalysis
It has been used to enhance the catalytic efficiency of whole-cell-mediated reductions . By altering the respiratory pattern of the whole-cell biocatalyst and exploiting certain reaction systems, the compound contributes to the development of more efficient biocatalytic processes.
Propriétés
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRLOAPZGLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369384 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine | |
CAS RN |
284665-40-3 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)
